2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline is a chemical compound with significant relevance in research and potential applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 262.39 g/mol. This compound is characterized by the presence of an oxane ring, which contributes to its unique properties and potential biological activities.
2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline belongs to the class of anilines, specifically substituted anilines. It features a methyl group and an oxan-2-ylmethyl amino group attached to the aromatic ring, which may influence its reactivity and biological interactions.
The synthesis of 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline typically involves multi-step organic reactions. One potential synthetic route includes:
The synthesis process requires careful control of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Techniques such as chromatography may be employed for purification of intermediates and final products.
The molecular structure of 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline can be represented using various structural formulas:
InChI=1S/C16H26N2O/c1-13(2)18(12-16-5-3-4-10-19-16)11-14-6-8-15(17)9-7-14/h6-9,13,16H,3-5,10-12,17H2,1-2H3This representation indicates the connectivity of atoms within the molecule.
The canonical SMILES notation for this compound is CC(C)N(CC1CCCCO1)CC2=CC=C(C=C2)N, which provides a linear representation of its structure that can be used in computational chemistry applications to predict properties and reactivity.
The chemical reactivity of 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline can include:
Reactions involving this compound should be carried out under controlled conditions to avoid side reactions and ensure selectivity towards desired products.
The mechanism of action for compounds like 2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline often involves interaction with biological targets such as enzymes or receptors. The oxane group may facilitate binding due to its steric and electronic properties.
Studies on similar compounds suggest that modifications on the aniline ring can significantly affect biological activity, potentially making this compound useful in drug design targeting specific pathways.
Some physical properties include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and other thermodynamic properties should be gathered from experimental studies or databases like PubChem.
2-Methyl-4-{[(oxan-2-ylmethyl)amino]methyl}aniline has potential applications in:
This compound's unique structure provides avenues for further exploration in various fields of chemistry and biology.
CAS No.: 23289-02-3
CAS No.: 1976-85-8
CAS No.: 40712-56-9
CAS No.: 4300-27-0
CAS No.: 50957-96-5
CAS No.: 3644-98-2